molecular formula C24H26N2O3S B4022278 N~2~-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4022278
M. Wt: 422.5 g/mol
InChI Key: VEXJKUNJRRFDAW-UHFFFAOYSA-N
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Description

N~2~-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes an ethylphenyl group, a phenylethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the glycinamide backbone, followed by the introduction of the ethylphenyl, phenylethyl, and phenylsulfonyl groups through various chemical reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N2-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~2~-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide include other glycinamide derivatives with different substituents, such as:

  • N~2~-(4-methylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-chlorophenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

The uniqueness of N2-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-3-20-14-16-22(17-15-20)26(30(28,29)23-12-8-5-9-13-23)18-24(27)25-19(2)21-10-6-4-7-11-21/h4-17,19H,3,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXJKUNJRRFDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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